molecular formula C7H4F2O3 B032468 2,6-difluoro-4-Hydroxybenzoic Acid CAS No. 214917-68-7

2,6-difluoro-4-Hydroxybenzoic Acid

Cat. No. B032468
M. Wt: 174.1 g/mol
InChI Key: NFIQGYBXSJQLSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated hydroxybenzoic acids often involves strategic functionalization and fluorination steps. For instance, a related compound, 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids, was efficiently synthesized through fluoride-mediated alkylation, highlighting the role of fluorine in directing the synthesis process (Hardcastle et al., 2001). Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid through a series of reactions including nitration, esterification, and hydrolysis demonstrates a practical approach to synthesizing complex fluorinated compounds (Zhang et al., 2020).

Molecular Structure Analysis

The molecular conformation and vibrational analysis of similar difluorobenzoic acids have been studied using experimental techniques and quantum chemical calculations, providing insight into the structural characteristics of these compounds (Karabacak et al., 2011).

Chemical Reactions and Properties

Fluorinated hydroxybenzoic acids participate in various chemical reactions due to their reactive functional groups. For example, 2-iodoxybenzoic acid ditriflate, a powerful hypervalent iodine(V) oxidant, illustrates the potential of fluorinated compounds in oxidation reactions (Yusubov et al., 2019).

Physical Properties Analysis

Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) demonstrates the impact of fluorination on the physical properties of polymers, such as phase transition temperatures and crystallinity, highlighting the influence of fluorine atoms on material properties (Ueda et al., 1992).

Chemical Properties Analysis

The presence of fluorine atoms significantly affects the chemical behavior of hydroxybenzoic acid derivatives. The electronic properties, such as absorption wavelength and frontier molecular orbital energies, of difluorobenzoic acids have been studied to understand the influence of fluorination on chemical reactivity and stability (Karabacak et al., 2011).

Scientific Research Applications

  • Pseudopolymorphs of Hydroxybenzoic Acid Derivatives : These show potential for medical and polymer synthesis applications due to their unique packing motifs and solute-solvent interactions (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

  • Synthesis in Antimicrobial Drugs : A study on the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is significant in the development of antimicrobial 3-quinolinecarboxylic acid drugs (Zhang et al., 2020).

  • Biological Activities and Toxicity : Phloroglucinol's 2,4,6-trihydroxybenzoic acid exhibits extreme biological activities and toxicity due to strong intramolecular hydrogen bonds (Mammino & Kabanda, 2010).

  • Conformational Analysis : A study on 2-hydroxybenzoic acid reveals the most stable conformer, important for understanding its chemical behavior (Nagy, Dunn, Alagona, & Ghio, 1993).

  • Pharmaceutical and Cosmetic Applications : Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has properties contributing to its anti-microbial use in cosmetics and food preservatives (Sharfalddin et al., 2020).

  • Environmental Applications : The degradation of 4-hydroxybenzoic acid through combined ultrasound irradiation and catalytic wet peroxide oxidation demonstrates potential in environmental applications (Nikolopoulos, Igglessi-Markopoulou, & Papayannakos, 2004).

Safety And Hazards

2,6-difluoro-4-Hydroxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2,6-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIQGYBXSJQLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381126
Record name 2,6-difluoro-4-Hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-4-Hydroxybenzoic Acid

CAS RN

214917-68-7
Record name 2,6-difluoro-4-Hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-hydroxybenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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